molecular formula C12H12O3 B1266167 4-tert-Butylphthalic anhydride CAS No. 32703-79-0

4-tert-Butylphthalic anhydride

Cat. No. B1266167
CAS RN: 32703-79-0
M. Wt: 204.22 g/mol
InChI Key: YLJYVKLZVHWUCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-tert-Butylphthalic anhydride involves palladium-catalyzed reactions and atom transfer radical polymerization (ATRP) techniques. In one approach, palladium(0)-catalyzed reactions incorporating tert-butyl isocyanide have been developed for the efficient synthesis of isocoumarins and phthalides, offering a simple method for producing these valuable lactones (Fei et al., 2012). Another method involves the synthesis of poly(methyl methacrylate) (PMMA) and polystyrene (PS) with di-tert-butyl phthalate (DTBP) groups through ATRP, showcasing the adaptability of 4-tert-Butylphthalic anhydride in polymer science (Moon et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-tert-Butylphthalic anhydride derivatives influences their physical and chemical properties significantly. For instance, the regioselective synthesis of β-tetrakis(tert-butyl)metallophthalocyanines has been achieved, demonstrating the impact of the tert-butyl group on the solubility and stability of phthalocyanines (Iida et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-tert-Butylphthalic anhydride include its conversion into various functional polymers. For example, its use in ATRP to create end- and mid-functional polymers indicates its versatility in polymer chemistry. The tert-butyl group's presence facilitates the polymer's functionalization, impacting its reactivity towards nucleophiles and electrophiles (Moon et al., 2001).

Physical Properties Analysis

The physical properties of 4-tert-Butylphthalic anhydride derivatives, such as solubility and melting point, are crucial for their application in various fields. The tert-butyl group increases solubility in organic solvents, making these compounds more accessible for reactions in organic synthesis and polymer science.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and stability under different conditions, are significantly influenced by the structure of 4-tert-Butylphthalic anhydride. Its derivatives are used in creating complex molecular architectures, indicating the compound's versatility in organic chemistry and materials science.

Scientific Research Applications

Synthesis Methods

4-tert-Butylphthalic anhydride plays a critical role in synthesizing various complex compounds. Dai (1999) described its use in synthesizing planar binuclear bisphthalocyaninato metal-planar hexa tert butylbisphthalocyaninato dicobalt (Ⅱ), a novel planar binuclear compound, via the phthalic route. This synthesis achieved a significant total yield of up to 15% (Dai, 1999).

Reaction Chemistry and Stereochemistry

4-tert-Butylphthalic anhydride contributes to complex reaction mechanisms and stereochemistry in organic synthesis. Polyak et al. (2017) investigated its role in the formation of 1,2,3,4-tetrahydroisoquinolin-1-one-4-carboxylic acid through rapid reactions with benzalimines. These reactions are notable for their consistent stereochemical outcomes, implicating an open transition state with an iminium species and enolized 4-tert-Butylphthalic anhydride (Polyak et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 4-tert-Butylphthalic anhydride is a precursor for high-performance materials. Yang et al. (2000) synthesized organosoluble poly(ether imide)s using a bis(ether anhydride) monomer derived from 4-tert-Butylphthalic anhydride. These polymers exhibit excellent solubility, high thermal stability, and are suitable for applications requiring robust and durable materials (Yang et al., 2000).

Catalysis

The compound is also significant in catalysis. Manoni and Connon (2014) described the use of a tert-butyl-substituted squaramide-based catalyst, reacting with enolizable anhydrides like 4-tert-Butylphthalic anhydride, to generate spirooxindole products. This method allows for excellent enantio- and diastereocontrol, essential for synthesizing structurally diverse products (Manoni & Connon, 2014).

Environmental Applications

In environmental applications, 4-tert-Butylphthalic anhydride derivatives have been used in sensor technologies. Gupta et al. (2002) developed a Pb(II) selective potentiometric sensor using a derivative of 4-tert-Butylphthalic anhydride, demonstrating its utility in detecting lead in various mediums (Gupta et al., 2002).

Safety And Hazards

4-tert-Butylphthalic anhydride is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

5-tert-butyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJYVKLZVHWUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186381
Record name 4-tert-Butylphthalic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphthalic anhydride

CAS RN

32703-79-0
Record name 4-tert-Butylphthalic anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylphthalic anhydride
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Record name 4-tert-Butylphthalic anhydride
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Record name 4-tert-butylphthalic anhydride
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Synthesis routes and methods

Procedure details

Subsequently, a 1 liter round bottom flask was fitted with a reflux condenser, to which was added 173.66 grams (0.7814 mole) of 4-t-butylphthalic acid and 500 milliliters of thionyl chloride. The yellow solution was magnetically stirred and refluxed for 3 hours, after which the thionyl chloride was removed from the anhydride under reduced pressure. The resultant white crystalline solid was washed three times with anhydrous hexane and the hexane was removed under reduced pressure to yield 150.33 grams (0.7361 mole) of the 4-t-butyl-phthalic anhydride product, which exhibited a melting point of 77° to 78° C. The identity of the 4-t-butyl-phthalic anhydride product was confirmed by IR spectrum.
Quantity
173.66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
BW Larner, AT Peters - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The properties of 4-tert.-butylphthalic anhydride are examined and many new derivatives are prepared. The carbonyl group para to the tevt.-butyl group is the more reactive in Friedel-…
Number of citations: 27 pubs.rsc.org
BW Larner, AT Peters - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The carbonyl group mela to the levt.-butyl group in 4-levt.-butylphthalic anhydride reacts with acenaphthene in the Friedel-Crafts reaction, and the orientation of the derived carboxylic …
Number of citations: 1 pubs.rsc.org
ZY Wang, C Yang, JP Gao, J Lin, XS Meng, Y Wei, S Li - Macromolecules, 1998 - lib.ysu.am
… Thus, hydrogenation of 1 in N-methyl-2-pyrrolidinone (NMP) gave diamine 3, which was subsequently reacted with 4-tert-butylphthalic anhydride to afford model diimide 4 in high yield (…
Number of citations: 91 lib.ysu.am
S Yang, Y Yu, M Dou, Z Zhang… - Journal of the American …, 2020 - ACS Publications
… The obtained samples were named as CoPPc-o, CoPPc-n, CoPPc-b, and CoPPc-p when using o-phthalic anhydride, 2,3-naphthalic anhydride, 4-tert-butylphthalic anhydride, and …
Number of citations: 61 pubs.acs.org
C Shen, S Wu, H Chen, S Rashid… - Water Science and …, 2016 - iwaponline.com
… The results revealed that the phthalate derivatives 4-hydroxyphthalic acid, 4-methylphthalic acid and 4-tert-butylphthalic anhydride could be degraded efficiently in GDP process (498 V, …
Number of citations: 7 iwaponline.com
J Choi, SH Kim, W Lee, JB Chang, JW Namgoong… - Dyes and …, 2014 - Elsevier
… 8-Nitroquinaldine, trimellitic acid anhydride, ZnCl 2 purchased from TCI, and phthalic anhydride, 1,8-naphthalic anhydride, 4-tert-butylphthalic anhydride, SOCl 2 , SnCl 2 purchased …
Number of citations: 21 www.sciencedirect.com
M Tena‐Solsona, J Janssen, C Wanzke… - …, 2021 - Wiley Online Library
… For example, 4-tert-butylphthalic anhydride was one of the fastest deactivating products and the average volume of the droplets in the emulsion was the fastest increasing (…
S Şahin, Ö Akdağ, EB Orman, Z Odabaş… - Journal of Molecular …, 2023 - Elsevier
… Firstly, the diol compound (4-(tert-butyl)−1,2-phenylene)dimethanol) was obtained by reducing 4-tert-butylphthalic anhydride with LiAlH 4 in one step by conventional method [34]. Then, …
Number of citations: 5 www.sciencedirect.com
W Chidawanyika, J Mack, S Shimizu… - Journal of Porphyrins …, 2009 - World Scientific
… In this work, we used a statistical mixed condensation approach with pyromellitic dianhydride, and 4-tert-butylphthalic anhydride to synthesize the target molecule (Scheme 1). Mixed …
Number of citations: 7 www.worldscientific.com
A Atsay, A Gül, M KOÇAK - Turkish Journal of Chemistry, 2016 - journals.tubitak.gov.tr
… In order to obtain the desired 15 N labeled molecules, we synthesized tetra-tert-butyl Zn(II) and Ni(II) phthalocyanines starting from 4-tert-butylphthalic anhydride using 98% 15 N …
Number of citations: 1 journals.tubitak.gov.tr

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